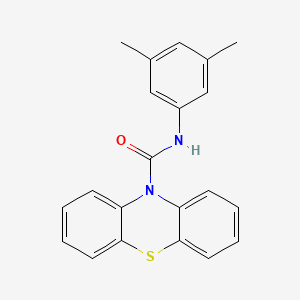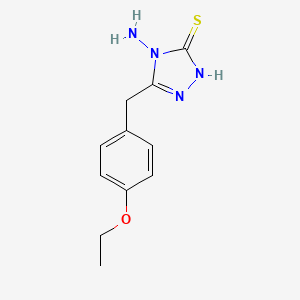
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation studies have shown that 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide can reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied as a potential analgesic, with promising results in animal models.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The exact mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as an analgesic is not yet clear.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as a therapeutic agent.
Métodos De Síntesis
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromobenzonitrile with 5-chloro-2-methylaniline, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in its pure form.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOMAZCGBCCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

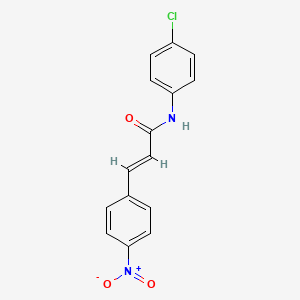
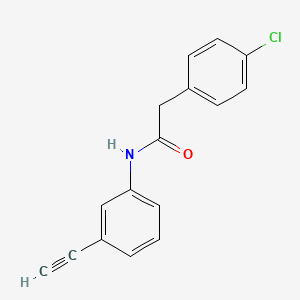
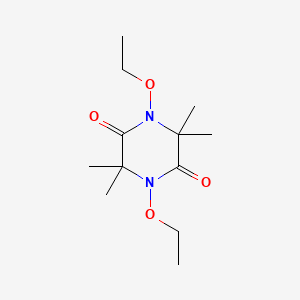
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

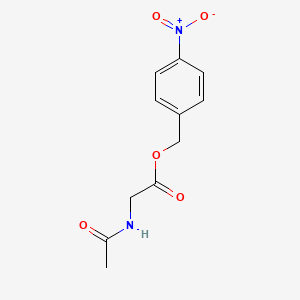
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)

